molecular formula C7H11N3O B1357875 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole CAS No. 915921-82-3

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

Cat. No.: B1357875
CAS No.: 915921-82-3
M. Wt: 153.18 g/mol
InChI Key: HVPGJKMIHQOPDG-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGJKMIHQOPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609204
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-82-3
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole Hydrochloride Salt: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its significant and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, potential physicochemical properties, and anticipated biological activities of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride salt. While specific data for this exact molecule is not extensively available in public literature, this document extrapolates from the well-established chemistry and pharmacology of related 1,2,4-oxadiazole derivatives to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in drug discovery due to its bioisosteric properties, metabolic stability, and ability to engage in various biological interactions.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The versatility of the 1,2,4-oxadiazole core allows for the introduction of diverse substituents at the 3 and 5 positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

The subject of this guide, this compound hydrochloride salt, combines the established 1,2,4-oxadiazole scaffold with a methyl group at the 3-position and a pyrrolidine ring at the 5-position. The pyrrolidine moiety is a common feature in many natural products and synthetic drugs, often contributing to improved solubility and receptor binding.[4] The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent compound.

Synthesis and Structural Elucidation

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented and typically involves the cyclization of an O-acyl amidoxime intermediate. A general and efficient synthetic route to this compound would likely proceed via the reaction of acetamidoxime with a suitable N-protected pyrrolidine-2-carbonyl derivative.

Proposed Synthetic Workflow

Synthesis_Workflow Start N-Boc-L-proline Step1 Activation with EDCI/HOBt Start->Step1 Intermediate1 Activated N-Boc-L-proline Step1->Intermediate1 Step2 Reaction with Acetamidoxime Intermediate1->Step2 Intermediate2 O-Acyl Amidoxime Intermediate Step2->Intermediate2 Step3 Thermal or Base-catalyzed Cyclization Intermediate2->Step3 Product_protected N-Boc-3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole Step3->Product_protected Step4 Deprotection (e.g., TFA or HCl in Dioxane) Product_protected->Step4 Product_freebase This compound Step4->Product_freebase Step5 Salt Formation (HCl in Ether) Product_freebase->Step5 Final_Product This compound HCl Step5->Final_Product

Caption: Proposed synthesis of this compound HCl.

Detailed Experimental Protocol (Hypothetical)
  • Activation of N-Boc-L-proline: To a solution of N-Boc-L-proline in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to generate the activated ester. The use of coupling agents like EDCI and HOBt is a standard and efficient method for amide bond formation.[5]

  • Formation of O-Acyl Amidoxime: Add acetamidoxime to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Heat the reaction mixture to 100-120 °C for 2-4 hours to induce cyclization to the 1,2,4-oxadiazole ring.[5] Alternatively, base-catalyzed cyclization at room temperature can be employed.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Salt Formation: Remove the solvent under reduced pressure. To form the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent like diethyl ether and add a solution of HCl in ether. The precipitate is then filtered and dried to yield the final product.

Structural Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the methyl and pyrrolidine groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition of the final salt.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound hydrochloride salt are crucial for its formulation and delivery. Based on the general properties of similar heterocyclic compounds, the following characteristics can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidCommon for hydrochloride salts of organic compounds.[6][7]
Melting Point Likely in the range of 150-250 °CThe presence of the salt and the rigid heterocyclic core would contribute to a relatively high melting point.[5]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The hydrochloride salt form significantly enhances aqueous solubility.
Stability Stable under normal laboratory conditions. May be sensitive to strong bases.The 1,2,4-oxadiazole ring is generally stable, but can be cleaved under harsh basic conditions.

Pharmacological Profile and Therapeutic Potential

The 1,2,4-oxadiazole scaffold is associated with a broad range of biological activities. The specific combination of the methyl and pyrrolidine substituents in this compound suggests several potential therapeutic applications.

Potential Mechanisms of Action and Therapeutic Targets
  • Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1] The mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell growth and survival.

  • Anti-inflammatory Effects: 1,3,4-oxadiazole derivatives, structurally similar to the 1,2,4-isomer, have shown significant anti-inflammatory activity, comparable to standard drugs like Indomethacin.[3] This suggests that this compound could also possess anti-inflammatory properties.

  • Antimicrobial Activity: The oxadiazole ring is a common feature in many antimicrobial agents.[2] The title compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

  • Neurological Applications: The pyrrolidine ring is present in many centrally acting drugs. This suggests that this compound could potentially cross the blood-brain barrier and exert effects on the central nervous system.

Illustrative Signaling Pathway (Hypothetical)

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Pathway Proliferation Pathway (e.g., MAPK/ERK) Kinase->Pathway Phosphorylates Proliferation Cell Proliferation Pathway->Proliferation Promotes Drug 3-Methyl-5-(pyrrolidin-2-YL) -1,2,4-oxadiazole HCl Drug->Kinase Inhibits

Caption: Hypothetical inhibition of a cancer cell proliferation pathway.

Analytical Methodologies

For the quantitative determination of this compound hydrochloride salt in biological matrices, a validated analytical method is essential. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[8]

Key Steps in HPLC-MS/MS Method Development
  • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenate).

  • Chromatographic Separation: Use of a suitable C18 or phenyl-hexyl column to achieve good separation from endogenous components and any potential metabolites. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically employed.[8]

  • Mass Spectrometric Detection: Optimization of the mass spectrometer parameters in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and an internal standard.[8]

  • Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

While specific experimental data on this compound hydrochloride salt is currently limited, the well-established chemistry and diverse biological activities of the 1,2,4-oxadiazole class of compounds provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and highlighted its potential pharmacological profile.

Future research should focus on the actual synthesis and characterization of this novel compound. Subsequent in vitro and in vivo studies are warranted to explore its efficacy in relevant disease models, elucidate its mechanism of action, and assess its pharmacokinetic and toxicological profile. The insights provided in this guide aim to serve as a valuable starting point for such endeavors, paving the way for the potential development of a new therapeutic entity.

References

  • Bala, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

  • Stebletsova, I.A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews, 94(10). [Link]

  • Gomulak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2408. [Link]

  • Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

  • Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(14), 5364. [Link]

  • Author Unknown. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacokinetics and Pharmacodynamics, (4), 4-15. [Link]

  • Li, Y., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

  • Fershtat, L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

  • Fershtat, L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

Sources

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